6-chloro-2-(4-fluorophenyl)-4H-chromen-4-one 6-chloro-2-(4-fluorophenyl)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 213894-75-8
VCID: VC11825622
InChI: InChI=1S/C15H8ClFO2/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8H
SMILES: C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)F
Molecular Formula: C15H8ClFO2
Molecular Weight: 274.67 g/mol

6-chloro-2-(4-fluorophenyl)-4H-chromen-4-one

CAS No.: 213894-75-8

Cat. No.: VC11825622

Molecular Formula: C15H8ClFO2

Molecular Weight: 274.67 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-2-(4-fluorophenyl)-4H-chromen-4-one - 213894-75-8

Specification

CAS No. 213894-75-8
Molecular Formula C15H8ClFO2
Molecular Weight 274.67 g/mol
IUPAC Name 6-chloro-2-(4-fluorophenyl)chromen-4-one
Standard InChI InChI=1S/C15H8ClFO2/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8H
Standard InChI Key CGVJPQYHXQIFPE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)F
Canonical SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a chromone core (a benzopyran-4-one system) modified with two halogen substituents:

  • A chlorine atom at the 6-position of the chromone ring.

  • A 4-fluorophenyl group at the 2-position, introducing aromatic and electronic effects.

The IUPAC name, 6-chloro-2-(4-fluorophenyl)chromen-4-one, reflects this substitution pattern. The canonical SMILES representation is C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)F, illustrating the connectivity of the fluorophenyl and chromone moieties.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₈ClFO₂
Molecular Weight274.67 g/mol
CAS Number213894-75-8
XLogP3 (Predicted)~3.5 (estimated for analogs)
Topological Polar Surface Area43.4 Ų

The chlorine and fluorine atoms contribute to the compound’s lipophilicity, as evidenced by its predicted XLogP3 value, which facilitates membrane permeability in biological systems . The polar surface area suggests moderate solubility in polar solvents, aligning with typical chromone derivatives.

Synthesis and Preparation

General Chromone Synthesis

While no explicit synthesis route for 6-chloro-2-(4-fluorophenyl)-4H-chromen-4-one is documented, chromones are commonly synthesized via:

  • Kostanecki-Robinson Reaction: Condensation of phenols with β-ketoesters or β-diketones in acidic conditions.

  • Baker-Venkataraman Rearrangement: Base-mediated cyclization of ortho-acyloxyketones.

Halogenation and Functionalization

Introducing the 6-chloro and 4-fluorophenyl groups likely involves:

  • Electrophilic Aromatic Substitution: Chlorination at the 6-position using Cl₂ or SO₂Cl₂ under Friedel-Crafts conditions.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling to attach the 4-fluorophenyl group to the chromone precursor .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsTarget Modification
1Kostanecki-RobinsonResorcinol, ethyl acetoacetate, H₂SO₄Chromone core formation
2Electrophilic ChlorinationCl₂, FeCl₃, 50–60°C6-Chloro substitution
3Suzuki Coupling4-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃2-(4-Fluorophenyl) attachment

Biological Activities and Mechanistic Insights

Antimicrobial and Antifungal Activity

Halogenated chromones often exhibit broad-spectrum antimicrobial effects. The CF₃ group in analogs has shown potency against Candida albicans (MIC: 2–4 µg/mL), implying that the 4-fluorophenyl variant may similarly disrupt fungal membrane synthesis .

Table 3: Hypothesized Biological Targets

TargetProposed MechanismSupporting Evidence
GPR55 ReceptorAgonist/antagonist activityAnalog studies
COX-2Competitive inhibitionChromone pharmacology
Cytochrome P450Oxidative metabolism interferenceHalogenated compound data

Comparative Analysis with Structural Analogs

6-Chloro-2-(3-chlorophenyl)-4H-chromen-4-one

This analog replaces the 4-fluorophenyl group with a 3-chlorophenyl moiety. While both compounds share a chlorine at the 6-position, the meta-chloro substitution reduces steric hindrance, potentially altering target selectivity.

Table 4: Structural and Functional Comparison

Property6-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one6-Chloro-2-(3-chlorophenyl)-4H-chromen-4-one
Halogen PositionPara-fluoro on phenylMeta-chloro on phenyl
Molecular Weight274.67 g/mol285.15 g/mol
Predicted LogP~3.5~4.1
Biological ActivityHypothesized GPCR modulationConfirmed COX inhibition

Future Research Directions

  • Synthesis Optimization: Develop one-pot methodologies to improve yield.

  • In Vitro Screening: Evaluate IC₅₀ values against COX-2, GPR55, and fungal strains.

  • ADMET Profiling: Assess metabolic stability, plasma protein binding, and CYP inhibition.

  • Crystallographic Studies: Resolve ligand-receptor complexes to guide structure-based design.

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